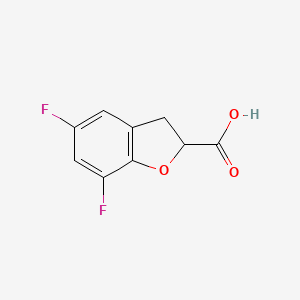

![molecular formula C15H24N4O3 B2940083 Tert-butyl 4-[methyl-(6-oxo-1H-pyrimidin-2-yl)amino]piperidine-1-carboxylate CAS No. 2460750-16-5](/img/structure/B2940083.png)

Tert-butyl 4-[methyl-(6-oxo-1H-pyrimidin-2-yl)amino]piperidine-1-carboxylate

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

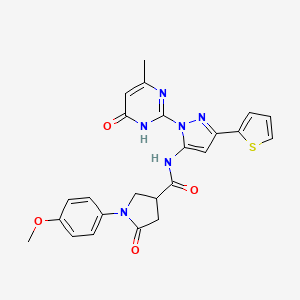

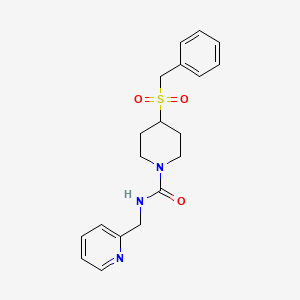

“Tert-butyl 4-[methyl-(6-oxo-1H-pyrimidin-2-yl)amino]piperidine-1-carboxylate” is an intermediate in the commercial development of palbociclib . Palbociclib is a highly selective reversible inhibitor of cyclin-dependent kinases CDK 4/6, which is developed for the treatment of ER-positive and HER2-negative breast cancer .

Molecular Structure Analysis

The molecular structure of this compound is complex, with a molecular weight of 603.76 . It contains a piperazine ring, which is known for its conformational flexibility and the polar nitrogen atoms in the ring, enhancing favorable interaction with macromolecules .Chemical Reactions Analysis

The compound is an intermediate in the synthesis of palbociclib, a drug used in cancer treatment . The exact chemical reactions involving this compound are not specified in the available resources.Aplicaciones Científicas De Investigación

Drug Discovery and Development

This compound serves as a versatile intermediate in the synthesis of various biologically active molecules. Its structure is conducive to modifications that can lead to the development of new pharmaceuticals with potential anticancer, anti-inflammatory, or antiviral properties .

Organic Synthesis

As a building block in organic chemistry, “EN300-26983465” is used to construct complex molecules. Its reactive sites allow for selective transformations, making it a valuable tool for chemists designing new compounds .

Material Science

The tert-butyl group in “EN300-26983465” can be utilized in the development of new materials with unique properties. Researchers may explore its use in creating polymers or coatings with specific characteristics like increased durability or chemical resistance .

Biological Studies

The compound’s ability to interact with various enzymes and receptors can be harnessed to study biological pathways. It may be used as a probe to understand cellular processes or as a part of assay development to screen for biological activity .

Agricultural Chemistry

In agriculture, “EN300-26983465” could be explored for the synthesis of new agrochemicals. Its structural flexibility allows for the creation of compounds that could act as herbicides, pesticides, or growth regulators .

Catalysis

The tert-butyl group and the piperidine ring in the compound might be involved in catalytic processes. Researchers could investigate its role as a ligand or a catalyst in various chemical reactions, potentially leading to more efficient and sustainable industrial processes .

Mecanismo De Acción

Target of Action

It is known that this compound is an intermediate in the commercial development ofPalbociclib , a highly selective reversible inhibitor of cyclin-dependent kinases CDK 4/6 . These kinases play a crucial role in cell cycle regulation, particularly in the transition from the G1 phase to the S phase .

Mode of Action

This inhibition could result in the arrest of the cell cycle, preventing cells from progressing from the G1 phase to the S phase .

Biochemical Pathways

The biochemical pathways affected by EN300-26983465 are likely related to cell cycle regulation, given its potential interaction with CDK 4/6. By inhibiting these kinases, the compound could disrupt the normal progression of the cell cycle, leading to the arrest of cell division . The downstream effects of this disruption could include a reduction in cellular proliferation, particularly in cells that divide rapidly, such as cancer cells .

Result of Action

The molecular and cellular effects of EN300-26983465’s action would likely be related to its potential inhibitory effects on CDK 4/6. This could result in the arrest of the cell cycle, leading to a reduction in cellular proliferation . In the context of cancer treatment, this could potentially lead to a decrease in tumor growth .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

tert-butyl 4-[methyl-(6-oxo-1H-pyrimidin-2-yl)amino]piperidine-1-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N4O3/c1-15(2,3)22-14(21)19-9-6-11(7-10-19)18(4)13-16-8-5-12(20)17-13/h5,8,11H,6-7,9-10H2,1-4H3,(H,16,17,20) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWBIGIMDABKQAR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)N(C)C2=NC=CC(=O)N2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H24N4O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.38 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Tert-butyl 4-[methyl-(6-oxo-1H-pyrimidin-2-yl)amino]piperidine-1-carboxylate | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(2-methoxyphenyl)-2-(4-(4-methylbenzyl)-1,5-dioxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-2(1H)-yl)acetamide](/img/structure/B2940007.png)

![(Z)-N-(3-allyl-6-chlorobenzo[d]thiazol-2(3H)-ylidene)-4-(N,N-dimethylsulfamoyl)benzamide](/img/structure/B2940021.png)